molecular formula C19H15N3O2S2 B2834454 N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-2-phenylthiazole-4-carboxamide CAS No. 1421452-87-0

N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-2-phenylthiazole-4-carboxamide

Cat. No.: B2834454
CAS No.: 1421452-87-0
M. Wt: 381.47
InChI Key: GPGDXJPGMGCCBG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves reactions such as the Suzuki–Miyaura coupling , which is a popular method for forming carbon-carbon bonds. Additionally, furan rings can be incorporated into compounds using methods such as microwave-assisted synthesis .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic techniques, including FT-IR, FT-Raman, UV–vis, and NMR . These techniques can provide detailed information about the compound’s structure and the nature of its chemical bonds.


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied extensively . For example, furan derivatives can undergo a variety of reactions, including oxidation, hydrogenation, and decarboxylation .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using a variety of methods . These methods can provide information about properties such as the compound’s stability, solubility, and reactivity.

Scientific Research Applications

Synthesis and Derivative Exploration Research has delved into the synthesis of new derivatives and compounds with structural similarities to the target compound. For instance, the synthesis of new 4,5-substituted-4H-1,2,4-triazole-3-thiol derivatives explores the conversion of hydrazide compounds into a series of thiosemicarbazides and triazole-thiols, highlighting the chemical versatility and potential for further derivative development A. Cansiz, M. Koparır, A. Demirdağ, 2004.

Pharmacological Applications The compound's structural elements are investigated for their pharmacological relevance. For example, PET imaging applications targeting microglia-specific markers for studying neuroinflammation in various neuropsychiatric disorders showcase the potential of furan-carboxamide derivatives in developing noninvasive diagnostic tools A. Horti, R. Naik, C. Foss, et al., 2019.

Material Science and Chemistry Further applications include the exploration of insensitive energetic materials, where derivatives based on furazan and oxadiazole rings demonstrate properties relevant to the development of explosives and propellants, indicating the compound's potential utility in material science Qiong Yu, G. Cheng, X. Ju, et al., 2017.

Corrosion Inhibition The research also extends to the corrosion inhibition properties of azomethine-functionalized triazole derivatives, illustrating the compound's application in protecting metals against corrosion in acidic environments. This signifies its potential utility in industrial applications where material longevity is critical Manilal Murmu, S. Saha, Prabhas Bhaumick, et al., 2020.

Future Directions

The future directions for research on this compound could include further studies to elucidate its synthesis, structure, and properties, as well as investigations into its potential applications in fields such as medicine and materials science .

Properties

IUPAC Name

N-[[2-(furan-2-yl)-4-methyl-1,3-thiazol-5-yl]methyl]-2-phenyl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O2S2/c1-12-16(26-19(21-12)15-8-5-9-24-15)10-20-17(23)14-11-25-18(22-14)13-6-3-2-4-7-13/h2-9,11H,10H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPGDXJPGMGCCBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CO2)CNC(=O)C3=CSC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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